5-Cyclopropoxy-4-isopropylpicolinaldehyde
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Overview
Description
5-Cyclopropoxy-4-isopropylpicolinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a picolinaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropylpicolinaldehyde typically involves the reaction of 4-isopropylpicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-isopropylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the cyclopropoxy group.
Major Products Formed
Oxidation: 5-Cyclopropoxy-4-isopropylpicolinic acid.
Reduction: 5-Cyclopropoxy-4-isopropylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-4-isopropylpicolinaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-isopropylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-isopropylpicolinaldehyde: Similar in structure but with different positioning of the cyclopropoxy and isopropyl groups.
4-Isopropylpicolinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
Uniqueness
5-Cyclopropoxy-4-isopropylpicolinaldehyde is unique due to the presence of both cyclopropoxy and isopropyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable probe in biochemical research .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-propan-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-8(2)11-5-9(7-14)13-6-12(11)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
NKRJENGMSNSEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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